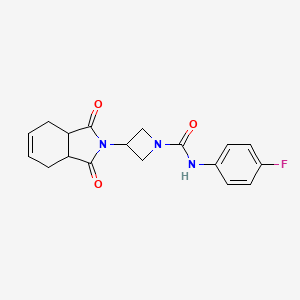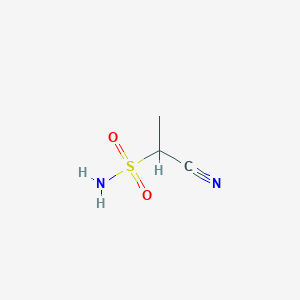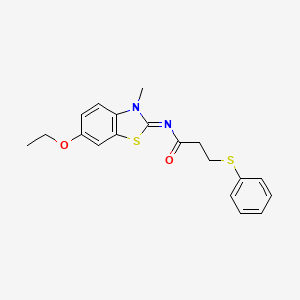
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Antibacterial Agents : Azetidinylquinolones and related compounds have been synthesized and evaluated for their antibacterial properties. Such compounds demonstrate significant in vitro and in vivo antibacterial activity, with the structure-activity relationship (SAR) studies highlighting the importance of stereochemistry and specific moieties for enhancing antibacterial potency (Frigola et al., 1995).
Antitumor Activity
- Antitumor Compounds : Studies on imidazotetrazines and related structures have shown curative activity against certain types of leukemia, suggesting the potential of these compounds as antitumor agents. The mechanism of action might involve acting as a prodrug that modifies to exert therapeutic effects (Stevens et al., 1984).
Cytotoxic and Antioxidant Evaluation
- Cytotoxic and Antioxidant Activities : New heterocyclic moieties, including those with azetidine and benzimidazole structures, have been synthesized and screened for cytotoxic and antioxidant activities. Specific derivatives have shown promising activity in these regards, indicating their potential for further development into therapeutic agents (Journals Iosr et al., 2015).
Ion Transport and Protein Synthesis
- Ion Transport Inhibition : Compounds like Azetidine 2-carboxylic Acid have been investigated for their impact on ion transport in plants, illustrating the broader applicability of azetidine derivatives in studying biological processes beyond direct therapeutic uses (Pitman et al., 1977).
Synthesis and Ligand Binding
- Serotonin Reuptake Inhibition : The synthesis and biological evaluation of tropane ring analogues, including those with fluorophenyl components, have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). This research indicates the importance of specific structural configurations for binding efficacy and therapeutic potential (Keverline-Frantz et al., 1998).
Eigenschaften
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-11-5-7-12(8-6-11)20-18(25)21-9-13(10-21)22-16(23)14-3-1-2-4-15(14)17(22)24/h1-2,5-8,13-15H,3-4,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSQSIJTBOCJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2877843.png)
![N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2877844.png)
![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2877846.png)
![2-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2877847.png)

![2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877850.png)

methanone](/img/structure/B2877855.png)
![7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2877857.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2877858.png)
![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2877860.png)

